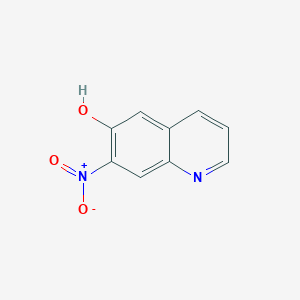

7-Nitroquinolin-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

7-nitroquinolin-6-ol |

InChI |

InChI=1S/C9H6N2O3/c12-9-4-6-2-1-3-10-7(6)5-8(9)11(13)14/h1-5,12H |

InChI Key |

MTNMABSHEWEVSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 7 Nitroquinolin 6 Ol

Established Synthetic Routes to 7-Nitroquinolin-6-ol and its Analogs

Traditional methods for constructing the quinoline (B57606) core remain fundamental in accessing its derivatives. These routes can be adapted by using appropriately substituted starting materials to yield specific isomers like this compound.

The Skraup and Friedländer syntheses are cornerstone methods for creating the quinoline ring system.

The Skraup synthesis is a chemical reaction used to produce quinolines, named after the Czech chemist Zdenko Hans Skraup. wikipedia.org In its classic form, it involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a conjugate addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. youtube.com For the synthesis of this compound, a substituted aniline, specifically 4-amino-3-nitrophenol , would be required as the starting material. The reaction with glycerol in the presence of sulfuric acid and an oxidizing agent would theoretically lead to the desired product, although the harsh, strongly acidic, and high-temperature conditions of the traditional Skraup reaction can be violent and may not be suitable for sensitive substrates. researchgate.netorgsyn.org

The Friedländer synthesis provides an alternative route by reacting a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganicreactions.org This condensation reaction can be catalyzed by either acids or bases. organicreactions.orgjk-sci.com To produce this compound via this method, a plausible precursor would be 2-amino-4-nitro-5-hydroxybenzaldehyde , which would undergo condensation and cyclization with a simple carbonyl compound like acetaldehyde. organicreactions.org A significant challenge with this approach is the availability and stability of the required ortho-aminoaryl aldehyde or ketone precursors. researchgate.net

| Reaction Name | General Reactants | Required Precursor for this compound | Key Conditions |

| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | 4-Amino-3-nitrophenol | High temperature (>150 °C), strong acid researchgate.net |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | 2-Amino-4-nitro-5-hydroxybenzaldehyde | Acid or base catalysis, reflux temperatures (80–120 °C) jk-sci.com |

A more direct approach involves the electrophilic nitration of a pre-existing hydroxyquinoline core. The synthesis of this compound would logically start from 6-hydroxyquinoline . The hydroxyl group at the C-6 position is an activating group and directs incoming electrophiles to the ortho and para positions, which correspond to C-5 and C-7. Therefore, nitration of 6-hydroxyquinoline is expected to produce a mixture of 5-nitro- and this compound.

Controlling the regioselectivity to favor the 7-nitro isomer is a significant challenge. Reaction conditions, including the choice of nitrating agent (e.g., nitric acid in sulfuric acid, or milder nitrating agents), temperature, and solvent, play a crucial role in the isomeric ratio of the products. Studies on the nitration of analogous compounds like 8-hydroxyquinoline (B1678124) have shown that it is possible to obtain dinitro products even with dilute nitric acid, indicating the high reactivity of the activated ring system. pw.edu.pl Achieving selective mono-nitration at the desired C-7 position often requires careful optimization of these parameters. For instance, research on the nitration of 1,2,3,4-tetrahydroquinoline has demonstrated that protecting the amino group can alter the regioselectivity of the nitration, offering a potential strategy for controlling the outcome. researchgate.net

An alternative synthetic pathway involves introducing the hydroxyl group onto a nitroquinoline precursor, such as 7-nitroquinoline (B188568) . This transformation is generally more complex than nitration. One potential method is nucleophilic aromatic substitution (SNAr), where a nucleophile (like a hydroxide source) displaces a suitable leaving group on the quinoline ring. However, the 7-nitroquinoline ring is not sufficiently electron-deficient to facilitate direct displacement of a hydride ion by a hydroxide nucleophile under standard conditions.

More advanced methods, potentially involving transition-metal-catalyzed C-H activation and hydroxylation, might be required. While specific examples for the hydroxylation of 7-nitroquinoline at the C-6 position are not widely reported, this remains a theoretical pathway for accessing this compound.

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry aims to improve upon classical methods by enhancing reaction rates, yields, and safety profiles, often while adhering to the principles of green chemistry.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating. researchgate.net Microwave-assisted synthesis has been successfully applied to classical reactions like the Friedländer synthesis, providing rapid and efficient access to quinoline derivatives. jk-sci.com For example, a catalyst-free, microwave-assisted Friedländer synthesis was developed for the single-step conversion to 8-hydroxyquinolines with significantly higher yields (72%) compared to conventional heating (34%). nih.gov

This technique can be applied to the synthesis of this compound by accelerating the condensation reactions in the Friedländer route or potentially in the Skraup synthesis, although the latter's tendency for violent reactions requires careful control. nih.govchemicalbook.com The use of microwave heating can make these syntheses more practical and efficient, especially for creating libraries of substituted quinolines. nih.govorganic-chemistry.org

| Synthetic Step | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |

| Friedländer Condensation | Refluxing for several hours | Irradiation for 10-25 minutes nih.govchemicalbook.com | Drastically reduced reaction time, often higher yields |

| Skraup Cyclization | Prolonged heating at high temperatures | Irradiation for 1-40 minutes chemicalbook.com | Faster reaction, potential for better control |

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govjetir.org In the context of quinoline synthesis, this often involves replacing harsh reagents like concentrated sulfuric acid and hazardous solvents with more environmentally benign alternatives. essentialchemicalindustry.orgpaperpublications.org

For instance, in the Skraup and Friedländer syntheses, strong mineral acids can be replaced with solid acid catalysts like zeolites (e.g., ZMS-5) or reusable catalysts like Nafion. jk-sci.comessentialchemicalindustry.org These catalysts are often more environmentally friendly, as they can be easily separated from the reaction mixture and reused, minimizing waste. essentialchemicalindustry.org Furthermore, developing solvent-free reaction conditions, often facilitated by microwave irradiation, aligns with green chemistry principles by eliminating the need for potentially toxic and volatile organic solvents. researchgate.net

Key green chemistry principles applicable to the synthesis of this compound include:

Catalysis: Using catalytic reagents in place of stoichiometric ones, such as employing Lewis acids or solid acids in the Friedländer synthesis, enhances efficiency and reduces waste. wikipedia.orgpaperpublications.org

Safer Solvents: Replacing hazardous solvents with safer alternatives like water or ethanol (B145695), or conducting reactions under solvent-free conditions. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. paperpublications.org

By integrating these advanced approaches, the synthesis of this compound can be achieved more efficiently and sustainably.

Reactivity and Transformation Mechanisms of this compound

The reactivity of this compound is predominantly characterized by the electronic effects of its substituents on the quinoline core. The nitro group at the C7 position strongly deactivates the benzene (B151609) ring towards electrophilic attack and activates it for nucleophilic substitution. Conversely, the hydroxyl group at the C6 position is an activating group for electrophilic substitution and a deactivator for nucleophilic attack. This dichotomy of electronic influences results in complex and often selective reactivity.

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline ring, amplified by the presence of the nitro group, makes this compound a candidate for nucleophilic substitution reactions. These reactions offer a pathway to introduce new functional groups onto the quinoline scaffold.

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a leaving group like a halogen. wikipedia.org This reaction is characteristic of electron-deficient aromatic compounds, such as nitroarenes. organic-chemistry.org The general mechanism involves the addition of a carbanion, which bears a leaving group at its nucleophilic center, to the aromatic ring. This is followed by a base-induced elimination of a hydrogen halide, resulting in the substitution of a hydrogen atom. organic-chemistry.orgnih.gov

For nitroquinolines, VNS reactions are a key method for functionalization. nih.gov The nitro group strongly activates the aromatic ring for nucleophilic attack. nih.gov The substitution typically occurs at positions ortho or para to the nitro group. organic-chemistry.orgkuleuven.be In the case of 7-nitroquinoline, VNS reactions with carbanions proceed at the C8 position. kuleuven.be Similarly, 6-nitroquinoline (B147349) undergoes substitution primarily at the C5 position. kuleuven.be

In this compound, the presence of the hydroxyl group at C6 complicates this reactivity. Under the strong basic conditions required for VNS, the hydroxyl group will be deprotonated to form a phenolate. Nitrophenolates are generally noted to be unreactive towards VNS because the negative charge on the oxygen atom provides a deactivating effect that counteracts the activation by the nitro group. kuleuven.be However, if the reaction were to proceed, the expected site of attack would be the C5 and C8 positions, which are ortho to the activating nitro group.

Table 1: Regioselectivity of VNS Reactions on Nitroquinolines

| Compound | Position of Nitro Group | Major VNS Product Position(s) |

|---|---|---|

| 5-Nitroquinoline | C5 | C6 kuleuven.becdnsciencepub.com |

| 6-Nitroquinoline | C6 | C5 kuleuven.be |

| 7-Nitroquinoline | C7 | C8 kuleuven.be |

This interactive table summarizes the typical regioselectivity observed in VNS reactions of various nitroquinoline isomers.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a good leaving group on an aromatic ring. wikipedia.org This mechanism is favored in aromatic systems containing strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgyoutube.com

The SNAr mechanism is an addition-elimination process. youtube.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

For this compound itself, SNAr reactions are not directly applicable as it lacks a conventional leaving group like a halogen. However, derivatives of this compound, such as a hypothetical 5-halo-7-nitroquinolin-6-ol, would be highly activated towards SNAr. In such a derivative, the electron-withdrawing nitro group at C7 is para to the C5 position, which would facilitate the displacement of a leaving group at that position. It is important to note that VNS reactions can often proceed much faster than SNAr in compounds that have both a hydrogen and a halogen available for substitution at activated positions. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The mechanism proceeds in two steps: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The reactivity of this compound in SEAr is dictated by the competing effects of the hydroxyl and nitro groups.

-OH group (at C6): A powerful activating, ortho, para-directing group.

-NO₂ group (at C7): A strong deactivating, meta-directing group.

Quinoline Ring: The pyridine (B92270) ring is generally deactivated towards SEAr compared to the benzene ring. wikipedia.org

The powerfully activating hydroxyl group dominates the directing effects. It directs incoming electrophiles to the positions ortho (C5 and C7) and para (no available position) to itself. The C7 position is already occupied by the nitro group. Therefore, electrophilic substitution is strongly favored at the C5 position. The deactivating effect of the nitro group and the quinoline ring system means that forcing conditions may be required for reactions like nitration or halogenation. libretexts.orgmasterorganicchemistry.com

Table 2: Directing Effects of Substituents in this compound for SEAr

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Site of Substitution |

|---|---|---|---|---|

| -OH | C6 | Activating | Ortho, Para | C5, C7 |

| -NO₂ | C7 | Deactivating | Meta | C5, C8a |

| Combined Effect | | | -OH group dominates | C5 |

This table outlines the directing influences of the functional groups on the this compound scaffold during electrophilic aromatic substitution.

Oxidation and Reduction Pathways

The functional groups of this compound are susceptible to oxidation and reduction reactions. The most common and synthetically useful transformation in this class is the reduction of the nitro group.

The nitro group at the C7 position can be readily reduced to an amino group, yielding 7-aminoquinolin-6-ol. This transformation is a standard procedure in aromatic chemistry and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or treatment with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid). cdnsciencepub.com The resulting aminoquinoline is a valuable intermediate for the synthesis of more complex molecules.

The phenolic hydroxyl group and the quinoline ring system are generally resistant to oxidation under standard conditions. Harsh oxidation would likely lead to the degradation of the aromatic system.

Derivatization Strategies for Structural Modification

Derivatization involves the chemical modification of a compound to create new molecules with potentially different properties. researchgate.net For this compound, the primary site for derivatization is the hydroxyl group at the C6 position. This phenolic hydroxyl group can undergo a variety of reactions to modify the structure.

Common derivatization strategies include:

Etherification: Reaction with alkyl halides or sulfates in the presence of a base to form ethers. This modifies the polarity and hydrogen-bonding capability of the molecule.

Esterification: Reaction with acyl chlorides or anhydrides to form esters. This is another common method to protect the hydroxyl group or to introduce new functional moieties.

Substitution on the Ring: As discussed, VNS and SEAr reactions on the quinoline core provide pathways to introduce a wide range of substituents, further diversifying the molecular structure. acs.org

These structural modifications are crucial for tuning the biological and physicochemical properties of the quinoline scaffold. acs.orgresearchgate.net

Based on a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound is not publicly available at this time. Detailed research findings, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra, are not present in the accessed resources for this particular isomer.

While data exists for related compounds such as 5-nitroquinolin-6-ol, 8-nitroquinolin-6-ol, and 7-nitroquinoline chemicalbook.comnih.govnih.gov, the strict requirement to focus solely on this compound prevents the inclusion of information from these analogs. The synthesis and characterization of many quinoline derivatives have been reported, but specific procedures and the resulting analytical data for this compound are absent from the reviewed literature rsc.orgresearchgate.net.

Therefore, it is not possible to provide the detailed spectroscopic analysis and data tables for ¹H NMR, ¹³C NMR, Heteronuclear and Two-Dimensional NMR, and FTIR spectroscopy as requested in the article outline. Further experimental research would be required to generate and publish this information.

Advanced Spectroscopic and Structural Characterization of 7 Nitroquinolin 6 Ol

Comprehensive Spectroscopic Analysis Techniques

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy provides critical insights into the vibrational modes of a molecule, which are highly sensitive to its chemical structure and molecular environment. renishaw.com For 7-Nitroquinolin-6-ol, the Raman spectrum is characterized by distinct bands corresponding to the vibrations of its fundamental structural units: the quinoline (B57606) ring, the nitro group (-NO₂), and the hydroxyl group (-OH).

While a directly published spectrum for this compound is not widely available, analysis of related structures, such as 8-hydroxy-5-nitroquinoline, allows for a reliable assignment of its expected vibrational modes. sigmaaldrich.com The key Raman shifts are anticipated to arise from the stretching and bending vibrations of the C-C, C-H, C-N, N=O, and O-H bonds within the molecule.

Key expected Raman bands for this compound include:

Quinoline Ring Vibrations: The spectrum would be dominated by ring stretching modes, typically appearing in the 1300-1600 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the C-H bonds on the aromatic system would also be present at lower frequencies.

Nitro Group Vibrations: The symmetric and asymmetric stretching vibrations of the -NO₂ group are strong Raman scatterers and are highly characteristic. The symmetric stretch is expected around 1350 cm⁻¹, while the asymmetric stretch appears at a higher frequency.

Hydroxyl Group Vibrations: The O-H stretching vibration is often a broad band in the Raman spectrum, though its exact position can be influenced by hydrogen bonding. The C-O stretching vibration would also provide a characteristic peak.

Shifts in peak positions or changes in band width can indicate effects such as intermolecular hydrogen bonding, particularly involving the hydroxyl and nitro groups, or variations in crystal packing. spectroscopyonline.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆N₂O₃), the nominal molecular weight is 190.16 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 190. nih.govbu.edu.eg The fragmentation pattern is dictated by the stability of the quinoline ring system and the nature of its substituents. Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro-related fragments. Expected fragments include:

Loss of NO₂ (46 Da), leading to a fragment ion at m/z 144.

Loss of NO (30 Da), resulting in a fragment at m/z 160.

Subsequent loss of CO (28 Da) from fragment ions is also a common pathway for phenolic compounds.

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula. The exact mass of this compound is 190.03784206 Da. nih.gov This high level of accuracy helps to distinguish it from other compounds with the same nominal mass but different elemental compositions. bu.edu.eg HRMS is performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, often coupled with a soft ionization source such as Electrospray Ionization (ESI) to preserve the molecular ion. mdpi.com

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆N₂O₃ | nih.gov |

| Exact Mass | 190.03784206 Da | nih.gov |

| Nominal Mass | 190 Da | nih.gov |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, measures the absorption of ultraviolet and visible light by a molecule, corresponding to the excitation of electrons to higher energy states. libretexts.org The UV-Vis spectrum of this compound is defined by the extensive conjugation of the quinoline ring system, which is further influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

The spectrum is expected to show multiple absorption bands characteristic of π → π* and n → π* electronic transitions. mdpi.com While a specific spectrum for this compound is not detailed in the available literature, data from analogous nitroquinoline derivatives suggest that the primary absorption maxima (λ_max) would occur in the UV region, potentially extending into the visible range, giving the compound its color. mdpi.comresearchgate.net The solvent used for analysis can significantly influence the position and intensity of these peaks due to solvatochromic effects. mdpi.com For quantitative analysis, the Beer-Lambert law is applied, which correlates absorbance with concentration, path length, and the molar absorptivity (ε), a constant that is unique to the compound at a specific wavelength. libretexts.org

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds are fluorescent, the presence of a nitro group often quenches fluorescence. The -NO₂ group is a well-known fluorescence quencher due to its ability to promote non-radiative decay pathways, such as intersystem crossing.

Studies on the related compound 6-nitroquinoline (B147349) have shown that it is essentially non-fluorescent. nih.gov However, it acts as a pro-fluorescent probe, where enzymatic reduction of the nitro group to an amino group under hypoxic conditions yields the highly fluorescent 6-aminoquinoline. nih.govacs.org A similar behavior is anticipated for this compound. The parent compound itself is expected to exhibit very weak or no fluorescence. Any observed emission would likely be at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The characterization would involve determining the excitation and emission wavelengths (λ_ex and λ_em). For a related nitro-containing compound, 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid, fluorescence was observed with λ_ex at 466 nm and λ_em at 535 nm in methanol. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

Although a crystal structure for this compound has not been deposited in public databases like the Crystallography Open Database, the analysis of a suitable single crystal would yield crucial structural parameters. ugr.es Key information that would be obtained includes:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.

Molecular Geometry: The planarity of the quinoline ring system and the torsion angles associated with the nitro and hydroxyl groups would be precisely determined.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. It is highly probable that the structure would feature intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitro group or quinoline nitrogen of a neighboring molecule. π-π stacking interactions between the aromatic quinoline rings are also expected. mdpi.com

Table 2: Expected Parameters from X-ray Crystallographic Analysis of this compound

| Parameter | Information Provided |

| Crystal System | Overall crystal symmetry (e.g., monoclinic, orthorhombic) |

| Space Group | Detailed symmetry operations within the unit cell |

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the repeating lattice unit |

| Bond Lengths/Angles | Precise intramolecular distances and angles |

| Hydrogen Bonding | Identification of donor-acceptor distances and angles for O-H···O and O-H···N interactions |

| π-π Stacking | Centroid-centroid distances and slip angles between adjacent quinoline rings |

Molecular Structure-Spectra Correlation Analysis

The correlation of spectroscopic data with molecular structure allows for a comprehensive understanding of a compound's properties. rsc.org For this compound, each spectroscopic technique provides a piece of the structural puzzle.

Raman and Molecular Vibrations: The observed Raman shifts directly correlate to the vibrational energies of specific functional groups. The high-frequency bands confirm the presence of the aromatic C-H bonds and the O-H group, while the characteristic strong peaks in the 1300-1550 cm⁻¹ region are definitive evidence for the C=C/C=N bonds of the quinoline core and the N=O bonds of the nitro substituent. renishaw.com

Mass Spectrometry and Fragmentation: The molecular ion peak in the mass spectrum confirms the molecular weight. The fragmentation pattern, showing losses of radicals like •NO₂ or molecules like CO, directly reflects the chemical nature and connectivity of the substituents on the stable quinoline framework. bu.edu.eg

UV-Vis and Electronic Structure: The absorption bands in the UV-Vis spectrum are a direct consequence of the conjugated π-electron system of the quinoline ring. The positions of these bands are modulated by the auxochromic -OH group and the chromophoric -NO₂ group, which extend the conjugation and influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Fluorescence and Deactivation Pathways: The expected lack of significant fluorescence is directly attributable to the nitro group. The -NO₂ group introduces low-energy non-radiative decay pathways that effectively compete with and dominate the radiative (fluorescent) decay process, providing clear evidence of its role as a fluorescence quencher. acs.org

X-ray Crystallography and Solid-State Conformation: The definitive solid-state structure from crystallography would explain observed solid-state spectroscopic features. For instance, the presence and nature of intermolecular hydrogen bonds identified via crystallography would explain shifts in the O-H and N=O vibrational frequencies seen in Raman spectroscopy. mdpi.com

Together, these advanced spectroscopic techniques provide a detailed and self-consistent characterization of the molecular and electronic structure of this compound.

Theoretical and Computational Chemistry Investigations of 7 Nitroquinolin 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about the molecule's geometry, stability, and electronic properties. wikipedia.orgaps.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govnih.gov For 7-Nitroquinolin-6-ol, DFT calculations, often using hybrid functionals like B3LYP, are instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.netresearchgate.net

Key parameters obtained from DFT studies include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net

Furthermore, DFT is used to calculate global reactivity descriptors, which help in understanding the chemical reactivity of the molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov

Table 1: Representative Data from DFT Calculations for a Quinoline (B57606) Derivative This table illustrates the type of data obtained from DFT calculations. Values are representative and not specific to this compound.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Dipole Moment | 3.2 | Debye |

Ab initio methods are computational chemistry methods based on quantum chemistry that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for more sophisticated calculations. While HF systematically overestimates excitation energies and neglects electron correlation, it is crucial for obtaining a qualitative understanding of the electronic structure.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), can be applied to this compound to incorporate electron correlation effects, leading to more accurate predictions of its energy and properties. researchgate.net These methods, while computationally more demanding than DFT, can offer benchmark-quality results for molecular geometries and interaction energies. wikipedia.org

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excited states of molecules. escholarship.orgchemrxiv.org It is used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by calculating the vertical excitation energies and corresponding oscillator strengths. nih.govyoutube.com

The method allows for the characterization of different types of electronic transitions, such as π→π* or n→π*, by analyzing the molecular orbitals involved in the excitation. researchgate.net TD-DFT calculations can simulate the absorption spectra in various solvents by incorporating solvent models, providing insights into how the environment affects the electronic properties of the molecule. researchgate.net While generally accurate for many organic molecules, the performance of TD-DFT can depend on the chosen functional, and it may face challenges with certain types of excited states like charge-transfer states. chemrxiv.orgnih.gov

Table 2: Simulated Electronic Transitions from TD-DFT This table shows an example of data generated by TD-DFT calculations for a hypothetical molecule similar to this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.10 | 400 | 0.25 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | 3.65 | 340 | 0.08 | HOMO-1 → LUMO (n→π*) |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational landscape of molecules over time.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion, MD simulations can track the trajectory of this compound over time, providing a detailed view of its dynamic behavior. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this involves identifying the most stable conformers (low-energy structures) and the energy barriers between them.

Quantum chemical methods like DFT can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles, such as the one associated with the hydroxyl group. This process helps to locate all possible minima and transition states, providing a comprehensive understanding of the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Computational Prediction of Spectroscopic Properties

Density Functional Theory (DFT) is a primary computational method used to predict the spectroscopic properties of molecules like this compound. By calculating the optimized molecular geometry and the electronic distribution, it is possible to simulate various types of spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the presence of the quinoline ring system, along with the nitro (-NO2) and hydroxyl (-OH) groups, is expected to result in characteristic π→π* and n→π* transitions in the UV-visible region. Computational studies on similar compounds, like 8-hydroxy-5-nitroquinoline, utilize TD-DFT to understand their electronic and optical properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the 1H and 13C NMR chemical shifts. These calculations provide valuable information about the chemical environment of each atom in the this compound molecule. Theoretical NMR data for analogous compounds like 6-chloroquinoline have been shown to correlate well with experimental findings. dergipark.org.tr

A representative table of predicted spectroscopic data for a molecule like this compound, based on computational methods, is shown below.

| Spectroscopic Data | Predicted Values |

| Key IR Frequencies (cm-1) | O-H stretch: ~3400, N-O stretch (asymmetric): ~1550, N-O stretch (symmetric): ~1350, C=N stretch: ~1600 |

| UV-Vis λmax (nm) | ~280 (π→π), ~350 (n→π) |

| 1H NMR Chemical Shifts (ppm) | Aromatic protons: 7.0-9.0, OH proton: variable |

| 13C NMR Chemical Shifts (ppm) | Aromatic carbons: 110-150, Carbon bearing OH: ~155, Carbon bearing NO2: ~145 |

Theoretical Studies of Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in understanding the reactivity of this compound. By analyzing the electronic properties and modeling reaction pathways, predictions can be made about its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For nitroaromatic compounds, the nitro group typically lowers the LUMO energy, making the molecule a better electron acceptor. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule and to predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen atom of the quinoline ring, are expected to be regions of negative potential, indicating susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and some of the aromatic protons would be regions of positive potential.

Reaction Mechanisms: Theoretical calculations can be used to model the pathways of chemical reactions involving this compound. For instance, the proton transfer reactions of hydroxyquinolines have been studied computationally. mdpi.comacs.org These studies elucidate the energy barriers and intermediate structures, providing a detailed understanding of the reaction mechanism at a molecular level.

Below is a table summarizing key reactivity descriptors that would be calculated for this compound.

| Reactivity Descriptor | Theoretical Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 eV | Chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 2.5 eV | Energy released upon gaining an electron |

Structure-Property Relationship Predictions through Computation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties.

For a class of compounds like nitro-hydroxy-quinolines, QSAR models can be developed to predict properties such as toxicity or therapeutic potential based on calculated molecular descriptors. mdpi.comnih.govnih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

The development of a QSAR model for compounds related to this compound would involve:

Data Set Collection: Gathering experimental data for a series of related quinoline derivatives.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed activity or property. nih.gov

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

For example, a QSAR study on the toxicity of nitroaromatic compounds found that hydrophobicity and electrostatic interactions were significant contributing factors. mdpi.com Such models could be used to predict the potential biological effects of this compound and to guide the design of new derivatives with desired properties.

The following table lists some of the common molecular descriptors used in QSAR/QSPR studies that would be relevant for this compound.

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Geometrical | Molecular surface area, molecular volume |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity |

Biochemical Interactions and Mechanistic Insights of 7 Nitroquinolin 6 Ol Excluding Clinical Studies

Investigation of Biochemical Activity Modulations (In Vitro/In Silico)

The biochemical activity of 7-Nitroquinolin-6-ol and its analogs is primarily attributed to their interactions with various enzymes and cellular receptors. These interactions can lead to the modulation of critical cellular pathways.

Enzyme Inhibition and Modulation Studies

The quinoline (B57606) core is a versatile scaffold for the development of enzyme inhibitors. The specific substitutions on the quinoline ring, such as the nitro group at position 7 and the hydroxyl group at position 6 in this compound, are critical in determining the compound's inhibitory profile and mechanism of action.

While direct studies on this compound are not extensively documented, the broader class of quinoline derivatives is well-known for its ability to inhibit DNA synthesis. This inhibition is often achieved by targeting topoisomerases, enzymes crucial for managing DNA topology during replication. microbenotes.com Specifically, quinolones can interfere with the function of DNA gyrase (a type II topoisomerase in bacteria) and topoisomerase IV. microbenotes.com They achieve this by stabilizing the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death. microbenotes.comnih.gov

A structurally related compound, 4-nitroquinoline-1-oxide (4-NQO), is a well-characterized mutagen and carcinogen that exerts its effects by causing DNA damage. nih.govnih.gov After metabolic activation, 4-NQO forms adducts with DNA, primarily at guanine (B1146940) and adenine (B156593) bases, which can block DNA replication. nih.govnih.gov This suggests that nitroquinoline compounds have the potential to interfere with DNA integrity and synthesis, a mechanism that may be shared by this compound. The inhibition of DNA synthesis can be an indirect mechanism leading to chromosomal aberrations. nih.gov

| Compound Class | Enzyme Target | Mechanism of Action | Reference |

|---|---|---|---|

| Quinolones | DNA Gyrase, Topoisomerase IV | Stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks. | microbenotes.comnih.gov |

| 4-Nitroquinoline-1-oxide (Analog) | DNA | Forms DNA adducts after metabolic activation, blocking replication. | nih.govnih.gov |

| 5-Nitroquinolin-6-ol (Analog) | Not specified | Inhibits DNA synthesis in S. aureus. |

Type II NADH dehydrogenase (NDH-2) is a crucial enzyme in the respiratory chain of many pathogens, including Mycobacterium tuberculosis, and is absent in mammals, making it an attractive drug target. nih.govacs.orgoup.com Research has identified quinolinyl pyrimidines as potent inhibitors of NDH-2. nih.govacs.orgnih.gov In the synthesis of these inhibitors, nitroquinoline intermediates are often utilized. For instance, 2-chloro-6-nitroquinoline (B1366723) has been used as a precursor to develop potent NDH-2 inhibitors. nih.govacs.org This highlights the significance of the nitroquinoline scaffold in targeting this enzyme.

Furthermore, quinolinequinones have been shown to target NDH-2, leading to an activation of NADH oxidation and the generation of bactericidal reactive oxygen species (ROS). oup.com The inhibitory activity of various quinoline derivatives against NDH-2 from M. tuberculosis (Mtb) has been quantified, demonstrating a correlation between enzyme inhibition and cellular activity. nih.gov

| Compound ID | Mtb NDH-2 IC50 (µM) | Reference |

|---|---|---|

| 13a | 0.043 | nih.gov |

| 13b | 0.096 | nih.gov |

| 13c | 0.081 | nih.gov |

| 13d | 0.053 | nih.gov |

| 13e | 0.050 | nih.gov |

Receptor tyrosine kinases (RTKs) are a large family of cell surface receptors that play critical roles in cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.govwikipedia.org The quinoline scaffold is a key component in many kinase inhibitors. Nitroquinolines, in particular, serve as important intermediates in the synthesis of inhibitors targeting kinases such as PI3K (phosphoinositide-3-kinase) and mTOR (mammalian target of rapamycin). vulcanchem.comresearchgate.net For example, NVP-BEZ235, a potent PI3K/mTOR inhibitor, features a structure derived from such intermediates. researchgate.net

In a related context, 6-nitro-7-hydroxycoumarin, which shares structural similarities with this compound (a coumarin (B35378) core instead of a quinoline core), has been shown to modulate mitogen-activated protein (MAP) kinases. nih.gov Specifically, it activates p38 MAP kinase, which mediates apoptosis in renal carcinoma cells. nih.gov This suggests that the nitro and hydroxyl substitutions on an aromatic ring system can confer kinase modulating properties. While direct evidence for this compound is pending, the established role of nitroquinolines as precursors for kinase inhibitors points to its potential in this area. vulcanchem.comchemshuttle.com

| Compound/Class | Target Kinase/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Nitroquinoline derivatives | PI3K/mTOR | Serve as key intermediates for the synthesis of inhibitors. | vulcanchem.comresearchgate.net |

| 6-Nitro-7-hydroxycoumarin (Analog) | p38 MAP Kinase | Activation of p38, leading to apoptosis. | nih.gov |

| Erlotinib (Quinazoline derivative) | EGFR | Inhibition of EGFR-STAT3 signaling. | nih.gov |

Receptor Binding and Signaling Pathway Interactions

Beyond direct enzyme inhibition, the biological activity of this compound can be mediated through interactions with cellular signaling receptors, which can trigger downstream cascades affecting cellular function.

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. nih.govfrontiersin.org Certain small molecules with a heterocyclic core, particularly imidazoquinoline derivatives like Imiquimod and Resiquimod, are well-established TLR7 and/or TLR8 agonists. nih.govfrontiersin.orgrndsystems.com These compounds stimulate the production of pro-inflammatory cytokines and activate immune cells. nih.govrndsystems.com

The agonistic activity of imidazoquinolines at TLR7 is highly dependent on specific structural features, such as the presence of an amino group at the 4-position and particular substituents at the N1 and C2 positions of the imidazo[4,5-c]quinoline scaffold. nih.govchemrxiv.org Given that this compound lacks the fused imidazole (B134444) ring and the specific functional groups required for TLR7/8 agonism seen in compounds like Imiquimod, it is unlikely to act as a direct agonist at these receptors.

Cellular Response Studies (In Vitro)

Effects on Cell Growth and Proliferation

The in vitro effects of nitroquinoline compounds on cellular processes have been a subject of significant research, particularly focusing on their impact on cell growth and proliferation. Studies on compounds analogous to this compound, such as 4-nitroquinoline-1-oxide (4-NQO) and nitroxoline (B368727) (5-nitroquinolin-8-ol), provide insights into the potential cellular responses to this class of molecules.

Investigations into the effects of 4-NQO on human lymphoblastoid cells demonstrated dose-dependent reductions in cell proliferation and viability starting from one day after treatment. nih.gov While lower concentrations of 4-NQO (up to 175 ng/ml) did not significantly alter cell-cycle compartmentalization, a concentration of 250 ng/ml induced a temporary accumulation of cells in the S phase. A more pronounced and sustained S-phase block was observed at a concentration of 500 ng/ml. nih.gov This suggests that the antiproliferative effects of certain nitroquinolines may be linked to the perturbation of DNA replication, although the lack of a direct correlation across all concentrations indicates other mechanisms may also contribute to cytotoxicity. nih.gov

Similarly, studies on nitroxoline, an 8-hydroxyquinoline (B1678124) derivative, have shown that it inhibits the viability of bladder cancer cell lines (MBT-2 and J82) in a concentration- and time-dependent manner. jcancer.org This inhibition of cell viability is a key indicator of reduced cell growth. jcancer.org Furthermore, antisense oligodeoxynucleotides targeted to the Interleukin-6 (IL-6) receptor, a pathway that can be influenced by quinoline derivatives, have been shown to significantly inhibit the proliferation of MCF-7 breast cancer cells, highlighting a potential mechanism for growth inhibition. nih.gov The collective evidence from related nitro-substituted quinolines suggests that this compound likely exhibits inhibitory effects on the growth and proliferation of various cell lines, potentially through mechanisms involving cell cycle arrest and interruption of key signaling pathways.

Investigation of Antiproliferative and Cytotoxic Activity on Cell Lines

The antiproliferative and cytotoxic activities of nitro-substituted quinolines have been evaluated against a variety of cancer cell lines. While direct data for this compound is limited, extensive research on its analogs, particularly nitroxoline and other nitroquinolone derivatives, demonstrates significant cytotoxic potential.

Nitroxoline has been shown to inhibit the growth of numerous cell lines in a dose-dependent fashion. spandidos-publications.com It displayed marked differences in its effects on individual cell lines, with urological cancer cell lines such as T24, 5637, and KCC853 showing particular sensitivity. spandidos-publications.com For instance, the half-maximal inhibitory concentration (IC50) for nitroxoline in J82 and MBT-2 bladder cancer cells after 48 hours of treatment was found to be 9.93 µM and 26.24 µM, respectively. jcancer.org Other studies reported nitroxoline's cytotoxic activity against Caco-2 intestinal cancer cells with an IC50 of 1.1 µg/mL. mdpi.com

A series of newly synthesized 8-nitroquinolone-based acyl hydrazones also exhibited significant cytotoxicity. The most active of these compounds, 3c, showed IC50 values of 15.3 µM against A549 (non-small cell lung cancer), 18.4 µM against MCF-7 (breast cancer), and 21.3 µM against HeLa (cervical cancer) cell lines. nih.gov Notably, these compounds showed insignificant toxicity toward normal human embryonic kidney cells, suggesting a degree of selectivity for cancerous cells. nih.gov Another related compound, a tris(5-nitro-8-quinolinolato)gallium(III) complex, also showed a high antiproliferative effect, particularly against the HCT116 colon cancer cell line with an IC50 of 3.6 µM. researchgate.net

The data from these analogous compounds suggest that this compound likely possesses antiproliferative and cytotoxic properties against a range of cancer cell lines. The specific potency would be influenced by the precise substitution pattern on the quinoline ring.

| Compound | Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|---|

| Nitroxoline | J82 | Bladder Cancer | 9.93 µM | jcancer.org |

| Nitroxoline | MBT-2 | Bladder Cancer | 26.24 µM | jcancer.org |

| Nitroxoline | Caco-2 | Intestinal Cancer | 1.1 µg/mL | mdpi.com |

| Nitroxoline | HT29 | Intestinal Cancer | >10 µg/mL | mdpi.com |

| Nitroquinolone Acylhydrazone (3c) | A549 | Non-small Cell Lung Cancer | 15.3 ± 0.7 µM | nih.gov |

| Nitroquinolone Acylhydrazone (3c) | MCF-7 | Breast Cancer | 18.4 ± 0.5 µM | nih.gov |

| Nitroquinolone Acylhydrazone (3c) | HeLa | Cervical Cancer | 21.3 ± 1.4 µM | nih.gov |

| Tris(5-nitro-8-quinolinolato)gallium(III) | HCT116 | Colon Cancer | 3.6 µM | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Impact of Substituents on Biological Activity

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring structure. Structure-activity relationship (SAR) studies on analogs of this compound reveal critical insights into how specific functional groups contribute to their cytotoxic and antiproliferative effects.

The presence of a nitro group is a significant determinant of activity. In studies of 3-arylcoumarins, a related heterocyclic scaffold, a nitro substituent at the 6-position was found to be essential for antibacterial activity against S. aureus. mdpi.com This suggests that the position of the nitro group is crucial, and its electron-withdrawing nature can enhance biological properties. nih.gov For quinolines specifically, the introduction of a nitro group at the C-7 position, as in this compound, is expected to modulate the electronic properties of the entire ring system.

The position of the hydroxyl group is also critical. For instance, comparing 8-hydroxyquinolines, it was found that derivatives with substituents at the C-7 position showed more potent inhibitory activity against matrix metalloproteinases (MMPs) than those with substituents at C-5. mdpi.com The hydroxyl group, along with the quinoline nitrogen, can act as a chelating agent for metal ions, a mechanism implicated in the activity of many quinoline-based drugs. researchgate.net

Styrylquinoline and Other Scaffold Modifications

Modifying the basic quinoline scaffold, such as by creating styrylquinoline derivatives, has been a key strategy in medicinal chemistry to develop compounds with enhanced or novel biological activities. nih.gov Styrylquinolines, which feature a styrene (B11656) group typically at the 2-position of the quinoline ring, have a flat, aromatic structure that has been explored for various therapeutic purposes, including as anticancer and anti-HIV agents. nih.govresearchgate.net

The design of N-(styrylquinolin-7-yl)-benzenesulfonamides as potential HIV integrase inhibitors highlights the importance of modifications at the C-7 position. nih.gov Initial research suggested that a bulky group near the C-7 position could increase inhibitory activity. nih.gov However, when a carboxyl group at this position was replaced with a sulphonyl group, the biological activity was drastically reduced, indicating that the specific nature of the substituent is critical. researchgate.net

Further SAR studies on 2-styrylquinolines explored substitutions at the C-6 position of the quinoline ring and the C-4' position of the styryl moiety. researchgate.net These modifications were investigated for their antimicrobial and anticancer effects against human colon adenocarcinoma HT29 cells. researchgate.net Research on 6-chloro-2-arylvinylquinolines for antimalarial efficacy also demonstrated that substitutions on the phenyl ring of the styryl group were crucial. A monofluorination at the para position was found to be optimal, while other positional isomers or further fluorination proved disadvantageous to the compound's potency. nih.gov

These studies collectively show that the quinoline ring is a versatile scaffold. nih.govnih.gov Its biological activity can be fine-tuned by creating styryl derivatives and by the strategic placement of various functional groups on both the quinoline and the attached styryl rings. The insights gained from these modifications provide a roadmap for the rational design of new, more potent therapeutic agents based on the this compound structure.

Coordination Chemistry and Ligand Properties of 7 Nitroquinolin 6 Ol

7-Nitroquinolin-6-ol as a Ligand in Metal Complexes

This compound, a derivative of 8-hydroxyquinoline (B1678124), functions as a ligand in the formation of metal complexes. nih.gov Like other 8-hydroxyquinoline derivatives, it possesses the ability to chelate with metal ions. nih.gov Chelation is a process where a polydentate ligand, a molecule with two or more donor atoms, binds to a central metal atom to form a ring-like structure called a chelate. allen.inlibretexts.org This chelation results in complexes that are generally more stable than those formed with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org The stability of these chelate rings is often greatest when they are five or six-membered. libretexts.org The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group in this compound are the likely coordination sites, allowing it to act as a bidentate ligand. allen.inwikipedia.org The properties of the resulting metal complexes are influenced by the central metal atom's size, electronic configuration, and oxidation state, as well as the nature of the ligand itself. shivajichk.ac.in

Synthesis and Characterization of Metal-7-Nitroquinolin-6-ol Complexes

The synthesis of metal complexes with ligands similar to this compound, such as other 8-hydroxyquinoline derivatives, typically involves reacting the ligand with a suitable metal salt in a solvent. sysrevpharm.orguoanbar.edu.iq A common method is to dissolve the ligand and the metal salt, often a chloride or nitrate, in a solvent like ethanol (B145695) and then reflux the mixture for a period. sysrevpharm.orguoanbar.edu.iq The resulting complex can then be precipitated, filtered, washed, and dried. sysrevpharm.orgajol.info

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. ajol.inforesearchgate.net A variety of analytical techniques are employed for this purpose:

Elemental Analysis (C, H, N): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the stoichiometry of the ligand to the metal. ajol.inforesearchgate.net

Spectroscopic Methods:

FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectra provide information about the functional groups present in the complex and how they are affected by coordination. ajol.infomdpi.com A shift in the vibrational frequency of the C=O group, for instance, can indicate its involvement in bonding to the metal. mdpi.com

UV-Vis (Ultraviolet-Visible) Spectroscopy: This method is used to study the electronic transitions within the complex, which can provide insights into its electronic structure and geometry. sysrevpharm.orgajol.info The appearance of new absorption bands or shifts in existing ones compared to the free ligand indicates complex formation. uoanbar.edu.iq

NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the structure of the complexes in solution, particularly for diamagnetic complexes like those of Zn(II). ajol.infomdpi.com

Molar Conductance Measurements: These measurements help to determine the electrolytic nature of the complexes. Low molar conductance values suggest that the complexes are non-electrolytes. ajol.infomdpi.com

Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the complex, which helps in determining the geometry and the oxidation state of the central metal ion. ajol.info

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and the presence of solvent molecules like water in the coordination sphere. ajol.info

A study on metal complexes of 7-((1H-benzo[d]imidazol-2-yl)diazenyl)-5-nitroquinolin-8-ol with Cr(III), Mn(II), Co(II), Ni(II), and Cu(II) revealed the formation of complexes with varying stoichiometries and geometries. uobaghdad.edu.iq

Geometrical and Electronic Structures of Coordination Compounds

The spatial arrangement of ligands around a central metal atom defines the geometry of a coordination complex. allen.in Common geometries include octahedral, tetrahedral, and square planar. allen.inncert.nic.inlibretexts.org The specific geometry is influenced by the coordination number of the metal ion, which is the number of ligand donor atoms directly bonded to it, and the electronic configuration of the metal. allen.inlibretexts.org

Valence Bond Theory is one model used to describe the electronic structure and bonding in these complexes. uomustansiriyah.edu.iq It proposes that the central metal atom provides a number of empty orbitals for the formation of coordinate bonds with the ligands. These orbitals hybridize to form a set of equivalent hybrid orbitals with a specific geometric arrangement. uomustansiriyah.edu.iq For example:

Octahedral geometry can arise from sp3d2 or d2sp3 hybridization. kud.ac.in Complexes with weak field ligands may form outer orbital complexes using the outer d orbitals, while strong field ligands can lead to inner orbital complexes by pairing electrons in the inner d orbitals. uomustansiriyah.edu.iq

Tetrahedral geometry typically involves sp3 hybridization. libretexts.orgkud.ac.in

Square planar geometry is often associated with dsp2 hybridization and is common for d8 metal ions like Ni(II) and Pd(II). libretexts.orgkud.ac.in

The electronic spectra (UV-Vis) of these complexes provide valuable information about their electronic structure. The absorption of light corresponds to the promotion of electrons from lower energy d-orbitals to higher energy d-orbitals. The energy of these transitions is influenced by the geometry of the complex and the nature of the ligands. uoanbar.edu.iq

For instance, in a study of cobalt complexes with an (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate (B1210297) ligand, X-ray diffraction analysis revealed a distorted square pyramidal geometry around each cobalt center in a binuclear complex. mdpi.com

Chelation Phenomena and Stability of Metal Complexes

The formation of a chelate ring by a ligand like this compound significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect . libretexts.org This increased stability is primarily due to a favorable entropy change during the complex formation. When a bidentate ligand replaces two monodentate ligands, the total number of independent particles in the solution increases, leading to an increase in entropy. libretexts.org

The stability of metal complexes is quantified by their stability constants (also known as formation constants). uwimona.edu.jm These are equilibrium constants for the stepwise formation of the complex in solution. uwimona.edu.jm A larger stability constant indicates a more stable complex. libretexts.org The stability of a chelate complex is also influenced by the size of the chelate ring, with five- and six-membered rings generally being the most stable due to minimal ring strain. libretexts.orgcabidigitallibrary.org

The pH of the solution also plays a crucial role in the formation and stability of these complexes, as the protonation state of the ligand can affect its ability to coordinate with the metal ion. cabidigitallibrary.org

| Metal Ion | Ligand | Stability Constant (log K) | Reference |

| Cu(II) | Ethylenediamine | 10.7 | libretexts.org |

| Ni(II) | Ethylenediamine | 7.5 | libretexts.org |

| Cu(II) | Glycine | 8.6 | cabidigitallibrary.org |

| Ni(II) | Glycine | 6.2 | cabidigitallibrary.org |

This table provides examples of stability constants for some common metal-ligand systems to illustrate the concept.

Exploration of Coordination Complexes in Catalysis and Materials Science

Coordination complexes of quinoline derivatives and similar ligands have shown significant potential in the fields of catalysis and materials science. allen.inmdpi.com

In catalysis , metal complexes can function as highly efficient and selective catalysts for a variety of organic transformations. mdpi.comaithor.com For example, cobalt complexes bearing (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate ligands have been investigated for the polymerization of isoprene. mdpi.com The steric and electronic properties of the ligands can be fine-tuned to control the activity and selectivity of the catalyst. mdpi.com Other applications include hydrogenation, oxidation, and isomerization reactions. aithor.com Aluminum(salen) complexes, which are structurally related to quinoline complexes, have been used in stereoselective catalysis. mdpi.com

In materials science , these complexes are explored for their potential use in various applications. For instance, metal complexes with nucleophilic carbene ligands, which can include quinoline-type structures, have been investigated for their electroluminescent properties for use in organic light-emitting diodes (OLEDs). google.com The thermal stability and unique electronic properties of these complexes make them suitable candidates for advanced materials.

Insufficient Information Available to Generate the Requested Article on this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific, detailed research findings on the advanced analytical chemistry applications of the chemical compound this compound. The search for scholarly articles and papers focusing on its use in the development of analytical methodologies, its application as a reagent or indicator, and specific separation techniques yielded no relevant results.

The initial investigation sought to uncover detailed information regarding the detection, quantification, and separation of this compound as outlined in the user's request. However, the available scientific literature does not appear to contain in-depth studies or established methods corresponding to the specified sections:

Advanced Analytical Chemistry Applications Involving 7 Nitroquinolin 6 Ol

Separation Techniques for 7-Nitroquinolin-6-ol and its Derivatives:Information on separation techniques specifically for this compound and its derivatives is not available in the reviewed sources.

Due to the absence of scientific data on these specific topics for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The compound may be a novel or less-studied substance in the field of analytical chemistry, resulting in a gap in the published research. Therefore, the requested article cannot be produced at this time.

Supramolecular Chemistry and Crystal Engineering of 7 Nitroquinolin 6 Ol

Investigation of Intermolecular Interactions in the Solid State

A detailed analysis of the types and geometries of intermolecular contacts would be performed upon determination of the crystal structure. This would involve identifying all significant non-covalent interactions, such as hydrogen bonds, halogen bonds (if applicable), and van der Waals forces, and comparing their distances and angles to established criteria.

Hydrogen Bonding Networks and Their Influence on Crystal Packing

The presence of both a hydroxyl group (a hydrogen bond donor) and a nitro group and quinoline (B57606) nitrogen (hydrogen bond acceptors) suggests that 7-nitroquinolin-6-ol is likely to form extensive hydrogen bonding networks. The nature of these networks (e.g., chains, sheets, or three-dimensional frameworks) would be a key focus of the analysis, as they are primary determinants of the crystal packing.

Q & A

Q. What are the common synthetic routes for preparing 7-Nitroquinolin-6-ol, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via electrophilic nitration of quinolin-6-ol derivatives or through substitution reactions. Key steps include:

- Nitration : Use nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize over-oxidation .

- Substitution : Introduce nitro groups via nucleophilic displacement of halogenated precursors (e.g., 7-bromoquinolin-6-ol) using sodium nitrite in polar aprotic solvents .

- Optimization : Yields improve with catalysts like Lewis acids (e.g., FeCl₃) and inert atmospheres to prevent degradation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases resolves nitro-quinoline derivatives .

- Spectroscopy : Confirm structure via <sup>1</sup>H/ <sup>13</sup>C NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm) and FT-IR (O-H stretch ~3200 cm⁻¹, nitro group ~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 191.06 for C₉H₆N₂O₃) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer :

- Antimicrobial Activity : Demonstrated against Gram-positive bacteria (MIC = 8–16 µg/mL) via nitro group-dependent disruption of DNA gyrase .

- Anticancer Potential : Inhibits topoisomerase II in vitro (IC₅₀ = 12 µM), with cytotoxicity assays (e.g., MTT) showing selectivity for leukemia cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Comparative Analysis : Use standardized assays (e.g., CLSI guidelines for antimicrobial tests) to control variables like inoculum size and solvent effects .

- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to quantify enzyme binding affinities and differentiate nitro-group interactions from quinoline backbone effects .

- Data Normalization : Report activities relative to positive controls (e.g., ciprofloxacin for antimicrobial assays) to contextualize potency .

Q. What experimental strategies optimize the photocatalytic degradation of this compound in environmental studies?

- Methodological Answer :

- Catalyst Selection : TiO₂ or ZnO nanoparticles under UV light (λ = 365 nm) achieve >90% degradation in 2 hours .

- Parameter Optimization : Adjust pH (optimal range: 6–8) and catalyst loading (1–2 g/L) to balance reaction kinetics and cost .

- Byproduct Analysis : LC-MS identifies intermediates (e.g., hydroxylated quinoline derivatives), ensuring no toxic residues persist .

Q. How do structural modifications (e.g., halogenation) alter the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density changes at the nitro group, predicting binding modes with target enzymes (e.g., cytochrome P450) .

- Kinetic Assays : Measure Ki values for halogenated analogs (e.g., 7-chloro derivatives) using Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.